molecular formula C10H8N2O B13523715 3-{1H-pyrrolo[2,3-b]pyridin-3-yl}prop-2-enal

3-{1H-pyrrolo[2,3-b]pyridin-3-yl}prop-2-enal

Cat. No.: B13523715
M. Wt: 172.18 g/mol
InChI Key: RDMTVCWAVRTNEQ-NSCUHMNNSA-N
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Description

3-{1H-pyrrolo[2,3-b]pyridin-3-yl}prop-2-enal is a compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in cancer treatment. The structure of this compound consists of a pyrrolo[2,3-b]pyridine core with a prop-2-enal substituent at the 3-position.

Preparation Methods

The synthesis of 3-{1H-pyrrolo[2,3-b]pyridin-3-yl}prop-2-enal typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors to form the pyrrolo[2,3-b]pyridine core, followed by the introduction of the prop-2-enal group. Reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

3-{1H-pyrrolo[2,3-b]pyridin-3-yl}prop-2-enal undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, to introduce different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-{1H-pyrrolo[2,3-b]pyridin-3-yl}prop-2-enal involves its interaction with molecular targets such as FGFRs. By binding to these receptors, the compound can inhibit their activity, leading to reduced cell proliferation and induction of apoptosis in cancer cells. The pathways involved include the inhibition of downstream signaling cascades such as the RAS-MEK-ERK and PI3K-Akt pathways, which are crucial for cell survival and growth .

Comparison with Similar Compounds

3-{1H-pyrrolo[2,3-b]pyridin-3-yl}prop-2-enal can be compared with other pyrrolopyridine derivatives, such as:

    1H-pyrrolo[2,3-b]pyridine: A simpler structure without the prop-2-enal group, used in similar applications but with different properties.

    3-diazo-2-phenyl-3H-pyrrolo[2,3-b]pyridine: Another derivative with distinct reactivity due to the diazo group.

    2-phenyl-1H-pyrrolo[2,3-b]pyridine: Known for its use in different chemical reactions and applications .

The uniqueness of this compound lies in its specific structure, which imparts unique reactivity and biological activity, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C10H8N2O

Molecular Weight

172.18 g/mol

IUPAC Name

(E)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)prop-2-enal

InChI

InChI=1S/C10H8N2O/c13-6-2-3-8-7-12-10-9(8)4-1-5-11-10/h1-7H,(H,11,12)/b3-2+

InChI Key

RDMTVCWAVRTNEQ-NSCUHMNNSA-N

Isomeric SMILES

C1=CC2=C(NC=C2/C=C/C=O)N=C1

Canonical SMILES

C1=CC2=C(NC=C2C=CC=O)N=C1

Origin of Product

United States

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